molecular formula C10H12N2O3 B554456 Z-Gly-NH2 CAS No. 949-90-6

Z-Gly-NH2

Cat. No. B554456
CAS RN: 949-90-6
M. Wt: 208.21 g/mol
InChI Key: HQYMUNCIMNFLDT-UHFFFAOYSA-N
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Patent
US05854213

Procedure details

The amine trifluoroacetate from Example 4 (215 mg, 0.180 mmol) is dissolved in N,N-dimethylformamide (2 ml). To this solution 1M sodium bicarbonate (200 μl, 0.200 mmol) and pentafluorophenyl N-benzyloxycarbonylglycinate (106 mg, 0.270 mmol) is added. After 1 h, the reaction mixture is diluted with water (2×). Isolation by reverse-phase (C18) flash column chromatography eluting with acetonitrile/water gives, after lyophilization of the product-containing fractions, the N-CBZ glyamide: C61H92N10O19, formula weight=1269.47.
[Compound]
Name
amine trifluoroacetate
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Two
Name
pentafluorophenyl N-benzyloxycarbonylglycinate
Quantity
106 mg
Type
reactant
Reaction Step Two
[Compound]
Name
N-CBZ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[CH2:6]([O:13][C:14]([NH:16][CH2:17][C:18]([O:20]C1C(F)=C(F)C(F)=C(F)C=1F)=O)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C[N:33](C)C=O>O>[NH:16]([C:14]([O:13][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:15])[CH2:17][C:18]([NH2:33])=[O:20] |f:0.1|

Inputs

Step One
Name
amine trifluoroacetate
Quantity
215 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 μL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
pentafluorophenyl N-benzyloxycarbonylglycinate
Quantity
106 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Step Three
Name
N-CBZ
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Isolation by reverse-phase (C18) flash column chromatography eluting with acetonitrile/water
CUSTOM
Type
CUSTOM
Details
gives

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N(CC(=O)N)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.